2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride
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Overview
Description
2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyrrolidine and benzothiophene structures contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the pyrrolidine ring fused with the benzothiophene structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene or pyrrolidine rings.
Scientific Research Applications
2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, while the benzothiophene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Benzo[b]thiophene-2-boronic acid: This compound shares the benzothiophene core but differs in its functional groups and reactivity.
2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride: Similar in structure but contains a benzofuran ring instead of a benzothiophene ring.
Uniqueness: 2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride is unique due to the combination of the pyrrolidine and benzothiophene structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14ClNS |
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Molecular Weight |
239.76 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H13NS.ClH/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10;/h1-2,4,6,8,10,13H,3,5,7H2;1H |
InChI Key |
XKHLYJXIVUDTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
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